molecular formula C20H27NO3S B12540351 Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- CAS No. 654667-20-6

Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]-

Cat. No.: B12540351
CAS No.: 654667-20-6
M. Wt: 361.5 g/mol
InChI Key: JGODKMUGSJRCMO-UHFFFAOYSA-N
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Description

Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[25]oct-4-en-4-yl]ethyl]- is a complex organic compound that features a morpholine ring substituted with a phenylsulfonyl group and a spiro-octene moiety

Preparation Methods

The synthesis of Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group may play a role in binding to specific sites on these targets, while the spiro-octene moiety may influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- can be compared with other similar compounds, such as:

The uniqueness of Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- lies in its combination of these structural features, which may confer specific properties and reactivity that are distinct from other similar compounds.

Properties

CAS No.

654667-20-6

Molecular Formula

C20H27NO3S

Molecular Weight

361.5 g/mol

IUPAC Name

4-[1-[5-(benzenesulfonyl)spiro[2.5]oct-7-en-8-yl]ethyl]morpholine

InChI

InChI=1S/C20H27NO3S/c1-16(21-11-13-24-14-12-21)19-8-7-18(15-20(19)9-10-20)25(22,23)17-5-3-2-4-6-17/h2-6,8,16,18H,7,9-15H2,1H3

InChI Key

JGODKMUGSJRCMO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CCC(CC12CC2)S(=O)(=O)C3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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